2-Amino-5-nitropyridin-3-ol

CAS No.: 908248-27-1

Cat. No.: VC2014387

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908248-27-1 |

|---|---|

| Molecular Formula | C5H5N3O3 |

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 2-amino-5-nitropyridin-3-ol |

| Standard InChI | InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) |

| Standard InChI Key | UXLVADZLQKGFIG-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1O)N)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=NC(=C1O)N)[N+](=O)[O-] |

Introduction

Chemical Properties and Structure

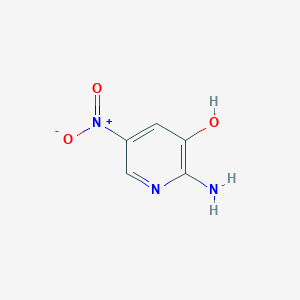

2-Amino-5-nitropyridin-3-ol (CAS No. 908248-27-1) is a pyridine derivative characterized by an amino group at position 2, a nitro group at position 5, and a hydroxyl group at position 3. Its molecular formula is C5H5N3O3, with a molecular weight of 155.11 g/mol . The compound belongs to the class of substituted pyridines, which are important building blocks in pharmaceutical synthesis.

The chemical structure features a six-membered heterocyclic ring containing one nitrogen atom (the pyridine core) with three functional groups positioned strategically around the ring. These functional groups provide multiple sites for potential chemical modifications and interactions with biological targets.

Table 1: Chemical Identifiers of 2-Amino-5-nitropyridin-3-ol

| Property | Value |

|---|---|

| CAS Number | 908248-27-1 |

| Molecular Formula | C5H5N3O3 |

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 2-amino-5-nitro-3-pyridinol |

| InChI | InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) |

| InChI Key | UXLVADZLQKGFIG-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1O)N)N+[O-] |

The compound's structure confers important chemical properties that determine its reactivity, including:

-

The amino group (-NH2) at position 2, which can function as a hydrogen bond donor

-

The nitro group (-NO2) at position 5, which serves as a hydrogen bond acceptor and a strong electron-withdrawing group

-

The hydroxyl group (-OH) at position 3, which can act as both a hydrogen bond donor and acceptor

These functional groups contribute to the compound's potential for binding to various biological targets and its utility in chemical synthesis.

Physical Properties

2-Amino-5-nitropyridin-3-ol exists as a solid at room temperature, typically appearing as a light yellow to yellow crystalline material . The proper storage conditions for maintaining its stability include keeping it in a dark place, under inert atmosphere, and at a temperature between 2-8°C .

Table 2: Physical Properties of 2-Amino-5-nitropyridin-3-ol

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Light yellow to yellow |

| Storage Temperature | 2-8°C |

| Storage Conditions | Dark place, inert atmosphere |

| Commercial Purity | Typically 95% |

| TPSA | 102.28 |

| LogP | 0.2776 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

The compound's TPSA (Topological Polar Surface Area) value of 102.28 indicates a moderate level of polarity, which influences its solubility and membrane permeability . The LogP value of 0.2776 suggests a slight preference for lipid environments over aqueous ones, though still maintaining reasonable water solubility . These properties are significant determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion characteristics.

| Category | Classification |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| Signal Word | Warning |

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Proper personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Biological Activity and Applications

2-Amino-5-nitropyridin-3-ol has demonstrated potential in pharmaceutical research, particularly as an intermediate in the synthesis of compounds with significant biological activities. One notable application is its use in the development of NAMPT (Nicotinamide phosphoribosyltransferase) activators .

Role in NAMPT Activation

NAMPT catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD+) salvage pathway, which is crucial for energy metabolism . By boosting NAD+ levels, NAMPT activation shows promise for treating various metabolic disorders, including type 2 diabetes and obesity.

In a study published in the Journal of Pharmaceutical Sciences, 2-Amino-5-nitropyridin-3-ol (0.30 g, 1.9 mmol) was used as a starting material in the synthesis of novel compounds designed to activate NAMPT . One of the resulting compounds, DS68702229, demonstrated significant effects:

-

Potent activation of NAMPT

-

Increased cellular NAD+ levels

-

Excellent pharmacokinetic profile in mice after oral administration

-

Decreased body weight in high-fat diet-induced obese mice

These findings highlight the potential of 2-Amino-5-nitropyridin-3-ol derivatives in treating obesity and related metabolic conditions.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 2-Amino-5-nitropyridin-3-ol and its biological activity is crucial for rational drug design. The compound's three functional groups contribute distinctly to its potential biological interactions:

-

The amino group at position 2 typically serves as a hydrogen bond donor and can interact with hydrogen bond acceptors in target proteins

-

The nitro group at position 5 acts as a hydrogen bond acceptor and influences the electron distribution across the pyridine ring

-

The hydroxyl group at position 3 can form hydrogen bonds with both donors and acceptors in biological targets

Modifications to these functional groups could yield derivatives with enhanced activity or altered specificity. For instance, replacing the hydroxyl group with other substituents might affect binding affinity to specific targets, while modifications to the amino group could influence solubility and membrane permeability.

| Supplier | Catalog Number | Package Sizes | Purity |

|---|---|---|---|

| Sigma-Aldrich | AMBH2D6F5756 | Various | 95% |

| Aladdin Scientific | A195761-5g | 5g | 95% |

| Fisher Scientific | 502442640 | 250mg | Not specified |

| Alfa Chemistry | 908248-27-1 | Multiple options | 96% |

When sourcing this compound for research, important considerations include:

-

Purity requirements for the intended application

-

Quantity needed for research objectives

-

Storage capabilities to maintain stability

-

Regulatory considerations for handling and disposal

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume